molecular formula C10H7N3OS2 B12581673 [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate CAS No. 194935-39-2

[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate

Cat. No.: B12581673
CAS No.: 194935-39-2
M. Wt: 249.3 g/mol
InChI Key: LRIFACWHFGNWRH-UHFFFAOYSA-N
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Description

[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring and a thiocyanate group linked via an oxy-methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate typically involves the reaction of 4-phenyl-1,2,5-thiadiazole-3-ol with thiocyanate reagents under specific conditions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.

    Thiazole derivatives: Contain a sulfur and nitrogen atom in a five-membered ring, similar to thiadiazoles.

    Triazole derivatives: Another class of heterocyclic compounds with nitrogen atoms in the ring structure.

Uniqueness

[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

194935-39-2

Molecular Formula

C10H7N3OS2

Molecular Weight

249.3 g/mol

IUPAC Name

(4-phenyl-1,2,5-thiadiazol-3-yl)oxymethyl thiocyanate

InChI

InChI=1S/C10H7N3OS2/c11-6-15-7-14-10-9(12-16-13-10)8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

LRIFACWHFGNWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSN=C2OCSC#N

Origin of Product

United States

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